molecular formula C8H17NO B8667426 2,4,6-Trimethyloxan-4-amine

2,4,6-Trimethyloxan-4-amine

Cat. No. B8667426
M. Wt: 143.23 g/mol
InChI Key: WMIIHGCHQJIYTR-UHFFFAOYSA-N
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Patent
US07186731B2

Procedure details

To a solution of 2-chloro-N-(2,4,6-trimethyltetrahydro-2H-pyran-4-yl) acetamide obtained in Example 9-3 (1.85 g) in ethanol/acetic acid (5/1, 15 mL), was added thiourea (705 mg) at room temperature. The reaction mixture was heated at reflux for 2 hrs.
Name
2-chloro-N-(2,4,6-trimethyltetrahydro-2H-pyran-4-yl) acetamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCC([NH:5][C:6]1([CH3:14])[CH2:11][CH:10]([CH3:12])[O:9][CH:8]([CH3:13])[CH2:7]1)=O.NC(N)=S>C(O)C.C(O)(=O)C>[CH3:13][CH:8]1[CH2:7][C:6]([NH2:5])([CH3:14])[CH2:11][CH:10]([CH3:12])[O:9]1 |f:2.3|

Inputs

Step One
Name
2-chloro-N-(2,4,6-trimethyltetrahydro-2H-pyran-4-yl) acetamide
Quantity
1.85 g
Type
reactant
Smiles
ClCC(=O)NC1(CC(OC(C1)C)C)C
Name
Quantity
705 mg
Type
reactant
Smiles
NC(=S)N
Name
ethanol acetic acid
Quantity
15 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CC1OC(CC(C1)(C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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